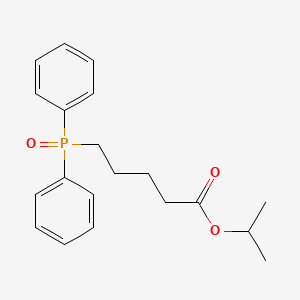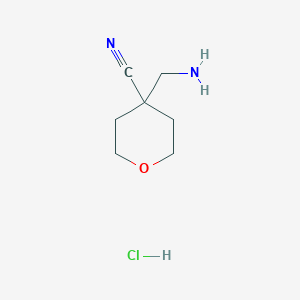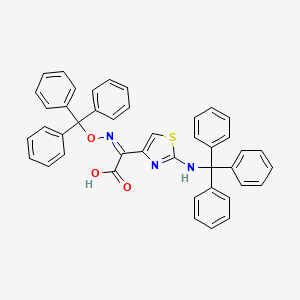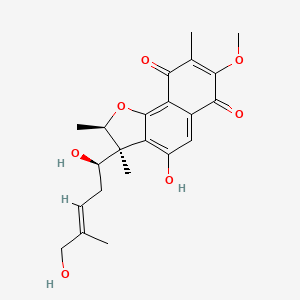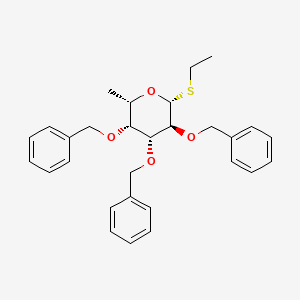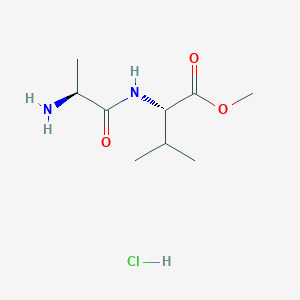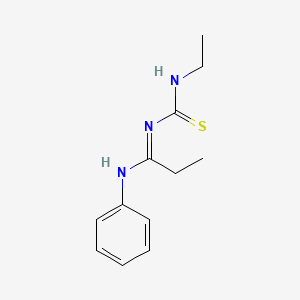![molecular formula C8H15NO6S B1142078 (2R,4R)-2-[L-Xylo-tetrahydroxybut-1-YL]-1,3-thiazolidine-4-carboxylic acid CAS No. 115184-30-0](/img/structure/B1142078.png)
(2R,4R)-2-[L-Xylo-tetrahydroxybut-1-YL]-1,3-thiazolidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium compounds are pivotal in various applications due to their unique chemical and physical properties. Lithium's reactivity and role in battery technology have made it a subject of extensive research.
Synthesis Analysis
The synthesis of lithium compounds varies depending on the desired end product. For lithium vanadium phosphate, a key material in lithium-ion batteries, methods include high-temperature solid-state, sol-gel, and hydrothermal methods, each affecting the material's electrochemical performance differently (Wang et al., 2017).
Molecular Structure Analysis
The coordination chemistry of lithium ions has been studied extensively, with a focus on bond lengths, geometry, coordination numbers, and solvent crystallization effects. This understanding is crucial for designing lithium compounds for specific applications (Olsher et al., 1991).
Chemical Reactions and Properties
The chemical reactions of lithium compounds, particularly with atmospheric gases, have been reviewed to understand the formation and decomposition of corrosion layers. This knowledge is vital for improving the durability and performance of lithium-based technologies (Phillips & Tanski, 2005).
Physical Properties Analysis
The electrochemical properties of lithium compounds, such as those found in lithium-ion batteries, are influenced by synthesis methods and material choices. Studies have shown that nanostructuring and incorporating carbon phases can enhance charge storage capacity and cycling performance (Stephenson et al., 2014).
Chemical Properties Analysis
Recovery and recycling processes for lithium from various sources, including spent lithium-ion batteries, have been reviewed. These processes are essential for sustainable lithium use and involve methods like acid/alkaline leaching and solvent extraction (Meshram et al., 2014).
Applications De Recherche Scientifique
The chemical compound (2R,4R)-2-[L-Xylo-tetrahydroxybut-1-YL]-1,3-thiazolidine-4-carboxylic acid, while not directly mentioned in the available literature, is related to a class of compounds known as thiazolidines. Thiazolidines and their derivatives, including thiazolidinediones, have been extensively researched for their pharmacological potential and applications in medicinal chemistry. This summary focuses on the broader class to which the specified compound belongs, highlighting its implications in scientific research without discussing drug usage or side effects.
Thiazolidines in Scientific Research
Thiazolidines are heterocyclic compounds that contain a sulfur atom in a five-membered ring. This structural motif is significant in medicinal chemistry due to its presence in various bioactive compounds. The literature provides insights into the synthesis, structural stability, and biological activities of thiazolidines and their derivatives. These compounds demonstrate a wide range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities.
Synthesis and Green Chemistry : The synthesis of thiazolidines has evolved significantly, with an emphasis on green chemistry methodologies. These approaches aim to enhance the selectivity, purity, and yield of the compounds while minimizing environmental impact. The synthesis techniques include multicomponent reactions, click reactions, nano-catalysis, and other methods that align with the principles of green chemistry (Santos et al., 2018).
Biological Activities : Thiazolidines and their derivatives exhibit a broad spectrum of biological activities. These include anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant effects. The diversity in biological response underscores the therapeutic potential of thiazolidine motifs, prompting further research into their pharmacological applications (Sahiba et al., 2020).
Molecular Docking and Pharmacological Evaluation : The exploration of thiazolidines extends to their molecular docking studies and pharmacological evaluation, particularly in the context of anticancer and anti-inflammatory properties. These studies aim to understand the interaction between thiazolidine derivatives and biological targets, facilitating the design of more effective therapeutic agents (Raut et al., 2020).
Propriétés
IUPAC Name |
(4R)-2-[(1S,2R,3S)-1,2,3,4-tetrahydroxybutyl]-1,3-thiazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO6S/c10-1-4(11)5(12)6(13)7-9-3(2-16-7)8(14)15/h3-7,9-13H,1-2H2,(H,14,15)/t3-,4-,5+,6-,7?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGZXTDUDXXPCMJ-VOJFLOGESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(S1)C(C(C(CO)O)O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NC(S1)[C@H]([C@@H]([C@H](CO)O)O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,4R)-2-[L-Xylo-tetrahydroxybut-1-YL]-1,3-thiazolidine-4-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


